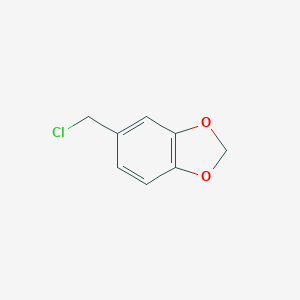

Piperonyl chloride

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSUJONSJJTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066660 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20850-43-5 | |

| Record name | Piperonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Piperonyl Chloride

Established Synthetic Routes for Piperonyl Chloride

The synthesis of this compound has been approached through several key methods, each with distinct reagents, catalysts, and reaction conditions. These methods have evolved to improve yield, purity, and process safety.

Chloromethylation of 1,2-Methylenedioxybenzene using Formalin, Hydrogen Chloride Gas, and Zinc Chloride

A well-established method for the synthesis of this compound involves the chloromethylation of 1,2-methylenedioxybenzene, a reaction often referred to as the Blanc chloromethylation. google.comlibretexts.orgresearchgate.net This process utilizes formalin (an aqueous solution of formaldehyde), hydrogen chloride gas, and a Lewis acid catalyst, typically zinc chloride. prepchem.comgoogle.com

In a typical procedure, 1,2-methylenedioxybenzene is reacted with formalin in a suitable solvent like petroleum benzine. prepchem.com A stream of hydrogen chloride gas is passed through the reaction mixture in the presence of zinc chloride, which acts as a catalyst. prepchem.comgoogle.com The reaction is conducted under acidic conditions, which facilitate the formation of the electrophilic species required for the aromatic substitution. google.comlibretexts.org This method has been reported to produce this compound with yields ranging from 70-78%, based on the amount of reacted 1,2-methylenedioxybenzene. prepchem.com

Table 1: Reaction Parameters for Chloromethylation with Formalin, HCl, and ZnCl₂

| Parameter | Value/Condition |

| Starting Material | 1,2-Methylenedioxybenzene |

| Reagents | Formalin, Hydrogen Chloride Gas |

| Catalyst | Zinc Chloride |

| Solvent | Petroleum Benzine |

| Reported Yield | 70-78% |

Synthesis via Continuous Flow Reaction

More recently, the synthesis of this compound has been adapted to continuous flow reaction technology, offering potential advantages in terms of safety, efficiency, and scalability. google.com A patented method describes a process where 1,2-methylenedioxybenzene and a chloromethylating agent are passed through a continuous flow reactor. google.com

In the continuous flow synthesis, solutions of the reactants are prepared separately and then introduced into the reactor using metering pumps. google.com Solution A typically contains 1,2-methylenedioxybenzene and a chlorinating agent, while Solution B consists of a formaldehyde (B43269) reagent and a phase transfer catalyst dissolved in hydrochloric acid. google.com The two solutions are mixed and reacted within the continuous flow reactor, with the reaction time being significantly shorter than in batch processes, often in the range of 30 to 600 seconds. google.com The precise control over reaction parameters such as temperature, pressure, and stoichiometry is a key aspect of process optimization in continuous flow systems. drreddys.com

The continuous flow method for synthesizing this compound is claimed to offer several advantages over traditional batch methods. google.com These include higher yields, increased purity of the final product, and improved selectivity. google.com The enhanced heat and mass transfer in microreactors, a hallmark of flow chemistry, contributes to better reaction control and can minimize the formation of byproducts. nih.govflinders.edu.au The process is also described as being safer and more environmentally friendly, with the potential for easier industrial scale-up. google.com While specific comparative data on yield and purity against the batch methods are highlighted as being generally superior in the patent, detailed, publicly available datasets are limited. google.com

Mechanistic Investigations of this compound Formation

The formation of this compound via the chloromethylation of 1,2-methylenedioxybenzene proceeds through an electrophilic aromatic substitution mechanism, characteristic of the Blanc reaction. google.comlibretexts.orgwikipedia.org The reaction is initiated under acidic conditions with a Lewis acid catalyst, such as zinc chloride. google.comlibretexts.org

The first step involves the protonation of the formaldehyde carbonyl group by the acid, which significantly increases the electrophilicity of the carbon atom. google.comwikipedia.org The activated formaldehyde is then attacked by the electron-rich π-system of the 1,2-methylenedioxybenzene ring. google.com This attack leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

The aromaticity of the ring is then restored through the loss of a proton, resulting in the formation of a hydroxymethyl derivative (piperonyl alcohol). wikipedia.org Under the reaction conditions, the benzylic alcohol is rapidly converted to the corresponding chloride, this compound, in the presence of hydrogen chloride. google.comwikipedia.org

Alternative electrophilic species have also been proposed to be involved in the mechanism, particularly in the presence of zinc chloride. These include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org The formation of these highly reactive electrophiles could account for the reactivity of even deactivated aromatic substrates under chloromethylation conditions. wikipedia.org

Elucidation of Reaction Pathways and Intermediates

The synthesis of this compound from 1,2-methylenedioxybenzene is a form of electrophilic aromatic substitution. The reaction typically proceeds by treating 1,2-methylenedioxybenzene with a source of formaldehyde (such as formalin or paraformaldehyde) and hydrogen chloride.

The reaction mechanism is believed to initiate with the formation of a highly reactive electrophile from formaldehyde and HCl. Under acidic conditions, formaldehyde is protonated, which then reacts with a chloride ion to form chloromethanol. Subsequent protonation of the hydroxyl group in chloromethanol, followed by the loss of a water molecule, generates the chloromethyl carbocation (⁺CH₂Cl). This carbocation is the key electrophilic species that attacks the electron-rich aromatic ring of 1,2-methylenedioxybenzene.

Due to the activating nature of the methylenedioxy group, the substitution occurs preferentially at the position para to one of the oxygen atoms. The reaction can, however, lead to the formation of byproducts if conditions are not carefully controlled. Potential side reactions include the formation of bis-chloromethylated products and the creation of methylene-bridged dimers, where two 1,2-methylenedioxybenzene rings are linked by a -CH₂- group. google.comerowid.org

Role of Catalysts in Chloromethylation Efficiency

Catalysts are essential for achieving high efficiency and yield in the chloromethylation of 1,2-methylenedioxybenzene. Lewis acids are the most common catalysts employed in this reaction. dur.ac.uk Zinc chloride (ZnCl₂) is frequently used, though other catalysts like aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) have also been reported. dur.ac.ukprepchem.comresearchgate.net

The primary role of the Lewis acid catalyst is to facilitate the generation of the electrophilic chloromethylating agent. The catalyst coordinates with the oxygen atom of formaldehyde or chloromethanol, which weakens the C-O bond and promotes the formation of the chloromethyl carbocation. This increases the concentration of the active electrophile, thereby accelerating the rate of the electrophilic aromatic substitution.

In some processes, strong organic acids such as trifluoromethanesulfonic acid (CF₃SO₃H) have been shown to effectively catalyze the reaction. researchgate.net These acids can assist in stabilizing the chloromethyl carbocation-acid complex, leading to yields as high as 70%. researchgate.net Additionally, phase transfer catalysts, such as dodecyl trimethyl ammonium (B1175870) bromide, are utilized in certain synthetic methods to improve the reaction between reactants in different phases. google.com

Table 1: Comparison of Catalysts in this compound Synthesis

| Catalyst | Reagents | Conditions | Reported Yield | Source(s) |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | 1,2-methylenedioxybenzene, formalin, HCl gas | Petroleum benzine solvent | 70-78% | prepchem.com |

| Aluminum Chloride (AlCl₃) / Polystyrene | 1,2-methylenedioxybenzene, acetyl chloride | Dichloromethane solvent | 94% (of intermediate) | patsnap.com |

| Zinc Iodide (ZnI₂) | Aromatic compounds, chlorosulfonic acid, dimethoxymethane (B151124) | CHCl₃ solvent, 5-10°C | Good to excellent | researchgate.net |

| Trifluoromethanesulfonic acid (CF₃SO₃H) | m-xylene, trioxane, HCl | Biphasic conditions | ~70% (of related product) | researchgate.net |

Kinetic Studies of this compound Synthesis Reactions

Detailed kinetic studies specifically documenting the synthesis of this compound are not extensively available in peer-reviewed literature. However, the kinetics of the reaction can be inferred from general principles of electrophilic aromatic substitution and from the reaction conditions specified in various synthetic protocols.

The reaction rate is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate, but can also promote the formation of undesirable byproducts. google.com Optimal temperatures are often cited in the range of 75-85°C for certain processes. google.com

Concentration of Reactants: The concentration of 1,2-methylenedioxybenzene, formaldehyde, and the acid catalyst directly impacts the rate of reaction.

Mass Transfer: In biphasic systems, the rate of transfer of reactants between the aqueous and organic phases can be a limiting factor.

Kinetic investigations are significantly enhanced by the use of modern techniques like flow chemistry, which allows for precise control over reaction parameters such as temperature and residence time, enabling a more accurate study of reaction rates. wikipedia.org The solvolysis of a related compound, piperonyloyl chloride, has been the subject of kinetic studies in various solvents, indicating the reaction proceeds via an electron-rich acyl transfer mechanism. sigmaaldrich.comsmolecule.com

Advanced Synthetic Approaches and Green Chemistry Principles

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound, moving away from traditional batch processes that can be hazardous and generate significant waste.

Development of Environmentally Benign Synthetic Methods

The development of "green" synthetic methods aims to reduce the environmental impact of chemical processes. For this compound synthesis, this involves several strategies:

Safer Solvents and Reagents: A greener chloromethylation protocol has been developed using acetic acid as a solvent, which is less hazardous than chlorinated solvents like dichloromethane. chemrxiv.org

Waste Reduction: Some modern synthetic designs focus on minimizing byproducts and incorporating the recycling of materials. google.com

Supported Catalysts: The use of catalysts supported on solid materials like polystyrene, alumina, or silica (B1680970) simplifies the separation of the catalyst from the reaction mixture, making post-reaction treatment less cumbersome and reducing waste. patsnap.com

Microwave-Assisted Synthesis: Microwave radiation can be used to accelerate chemical reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields, which are key principles of green chemistry. mdpi.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, particularly using microreactors, represents a significant advancement in the synthesis of this compound. google.comlookchem.com This technology involves continuously pumping reactants through a reactor where they mix and react. europa.eu

Key advantages of flow chemistry for this synthesis include:

Enhanced Safety: Microreactors handle only small volumes of reactants at any given time, which drastically reduces the risks associated with highly exothermic reactions and hazardous materials. wikipedia.orgcorning.com The large surface-area-to-volume ratio allows for superior heat dissipation, preventing the formation of hot spots and thermal runaway. wikipedia.orgeuropa.eu

Improved Control and Selectivity: The precise control over parameters like temperature, pressure, and residence time (often in the range of 30 to 600 seconds) leads to better reaction selectivity and minimizes the formation of byproducts like bischloromethylation and bimolecular substitution products that are common in batch processes. google.comelveflow.com

Higher Yield and Purity: The optimized and controlled conditions in a continuous flow reactor often result in higher yields and product purity compared to conventional batch methods. google.comchimia.ch

Scalability: Scaling up production is more straightforward and safer than with batch reactors. Instead of using larger, more dangerous vessels, production can be increased by running the process for longer durations or by using multiple reactors in parallel. chimia.ch

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Long (hours) | Short (seconds to minutes) google.com |

| Temperature Control | Difficult, potential for hot spots | Excellent, rapid heat transfer wikipedia.orgeuropa.eu |

| Safety | Higher risk due to large volumes | Inherently safer, small volumes corning.com |

| Yield | Often moderate (e.g., 51-65%) google.com | Typically higher google.com |

| Purity/Byproducts | Prone to byproduct formation google.com | Good selectivity, fewer byproducts google.comelveflow.com |

| Scalability | Complex and potentially hazardous | Simpler and safer to scale up chimia.ch |

Novel Reagents and Catalytic Systems for Enhanced Selectivity

To improve the efficiency and selectivity of this compound synthesis, researchers have explored novel reagents and catalytic systems beyond the traditional formaldehyde/HCl/ZnCl₂ combination.

One innovative approach involves the use of dimethoxymethane as the chloromethylating agent in conjunction with chlorosulfonic acid, catalyzed by zinc iodide. researchgate.net This system provides an alternative pathway for the chloromethylation of aromatic compounds, yielding good to excellent results under mild conditions. researchgate.net

The use of supported Lewis acid catalysts, such as aluminum chloride on polystyrene or zinc chloride on aluminum trioxide, is another advanced approach. patsnap.com These heterogeneous catalysts are easily separated from the reaction mixture by filtration, which simplifies the workup process and allows for potential recycling of the catalyst, aligning with green chemistry principles. patsnap.com Furthermore, the application of phase transfer catalysts in continuous flow systems demonstrates a modern approach to overcoming the challenges of multi-phase reactions, leading to stable and high yields. google.comgoogle.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 20850-43-5 | C₈H₇ClO₂ |

| 1,2-Methylenedioxybenzene | 274-09-9 | C₇H₆O₂ |

| Formaldehyde | 50-00-0 | CH₂O |

| Hydrogen chloride | 7647-01-0 | HCl |

| Zinc chloride | 7646-85-7 | ZnCl₂ |

| Aluminum chloride | 7446-70-0 | AlCl₃ |

| Stannic chloride | 7646-78-8 | SnCl₄ |

| Trifluoromethanesulfonic acid | 1493-13-6 | CF₃SO₃H |

| Dodecyl trimethyl ammonium bromide | 1119-94-4 | C₁₅H₃₄BrN |

| Acetic acid | 64-19-7 | C₂H₄O₂ |

| Dimethoxymethane | 109-87-5 | C₃H₈O₂ |

| Chlorosulfonic acid | 7790-94-5 | ClHO₃S |

| Zinc iodide | 10139-47-6 | ZnI₂ |

Chemical Reactivity and Transformation Studies of Piperonyl Chloride

Nucleophilic Substitution Reactions

The primary mode of reactivity for piperonyl chloride involves the nucleophilic acyl substitution pathway. This two-step mechanism consists of the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. youtube.comlibretexts.org The high reactivity of acyl chlorides like this compound is attributed to the electron-withdrawing nature of the chlorine atom, which polarizes the carbonyl carbon, and the stability of the resulting chloride ion as a leaving group. youtube.comlibretexts.org

This compound readily reacts with primary and secondary amines to yield N-substituted piperonyl amides. libretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of this compound. youtube.com This initial attack results in the formation of a tetrahedral intermediate. youtube.com The intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride ion. chemguide.co.uk Due to the formation of hydrogen chloride (HCl) as a byproduct, the reaction is typically carried out in the presence of a base or a second equivalent of the amine to neutralize the acid. libretexts.orgyoutube.com

In a similar fashion, this compound reacts with alcohols to form piperonyl esters. libretexts.orgchemguide.co.uk This esterification is a vigorous and often exothermic reaction. chemguide.co.uklibretexts.org The oxygen atom of the alcohol functions as the nucleophile, attacking the electron-deficient carbonyl carbon. chemguide.co.uk This leads to a tetrahedral intermediate which subsequently eliminates a chloride ion to produce the final ester product and hydrogen chloride. libretexts.orgchemguide.co.uk To prevent the reversal of the reaction and to neutralize the acidic byproduct, a weak base such as pyridine is commonly used as a catalyst and acid scavenger. chemguide.co.uk

The general reaction is: R'OH (Alcohol) + C₈H₅ClO₂ (this compound) → C₈H₅O₂OR' (Piperonyl ester) + HCl

The synthesis of thioesters from this compound can be achieved through its reaction with thiols (R-SH). wikipedia.org Thiols and their conjugate bases, thiolates, are potent sulfur nucleophiles that readily attack the carbonyl carbon of acyl chlorides. chemistrysteps.commasterorganicchemistry.com One common method involves reacting the acid chloride with an alkali metal salt of a thiol. wikipedia.org The mechanism is analogous to that with amines and alcohols, following the nucleophilic acyl substitution pathway to yield the corresponding piperonyl thioester. wikipedia.org

The reaction can be represented as: R'SH (Thiol) + C₈H₅ClO₂ (this compound) → C₈H₅O(S)R' (Piperonyl thioester) + HCl

The reactions of this compound with various nucleophiles (amines, alcohols, thiols, and water) are classic examples of nucleophilic acyl substitution. youtube.commasterorganicchemistry.com This mechanism is fundamentally a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π bond of the C=O group. The electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as the leaving group. masterorganicchemistry.comyoutube.com

This addition-elimination sequence results in the net substitution of the chloride group with the incoming nucleophile. libretexts.orgyoutube.com Acyl chlorides are among the most reactive of the carboxylic acid derivatives in these substitutions because the chloride ion is an excellent leaving group. libretexts.org

Hydrolysis and Solvolysis Reactions

This compound, like other acyl chlorides, undergoes rapid hydrolysis upon contact with water. This reaction is another instance of nucleophilic acyl substitution, with water acting as the nucleophile. The reaction yields piperonylic acid and hydrochloric acid. orgsyn.org The process begins with the attack of a water molecule on the carbonyl carbon, followed by the formation of a tetrahedral intermediate. This intermediate then eliminates a chloride ion, and a subsequent deprotonation step by another water molecule results in the formation of piperonylic acid and hydronium chloride, which is equivalent to hydrochloric acid in solution.

The chemical equation for the hydrolysis is: C₈H₅ClO₂ (this compound) + H₂O (Water) → C₈H₆O₄ (Piperonylic Acid) + HCl (Hydrochloric Acid)

Kinetic Studies of Solvolysis Rates in Various Solvent Systems

The solvolysis rates of this compound have been systematically investigated across a wide array of solvent systems to elucidate the influence of solvent nucleophilicity and ionizing power on the reaction mechanism. A comprehensive study determined the solvolysis rate constants of what is referred to in the study as piperonyloyl chloride in 27 distinct solvents. The rates were found to be well-correlated using the extended Grunwald-Winstein equation, which incorporates parameters for solvent nucleophilicity (l), solvent ionizing power (m), and aromatic ring parameter (h).

The correlation of the solvolysis rates of this compound at 25.0°C using the extended Grunwald-Winstein equation yielded sensitivity values of 0.30 ± 0.05 for l, 0.71 ± 0.02 for m, and 0.60 ± 0.04 for h. These values suggest a mechanism with significant carbocationic character, where the solvent's ability to stabilize the forming cation plays a crucial role.

Table 1: Solvolysis Rate Constants (k) of this compound in Various Solvents at 25.0 °C

| Solvent | k (s⁻¹) |

|---|---|

| 100% EtOH | 1.03 x 10⁻⁴ |

| 90% EtOH | 4.35 x 10⁻⁴ |

| 80% EtOH | 9.77 x 10⁻⁴ |

| 70% EtOH | 1.95 x 10⁻³ |

| 100% MeOH | 3.16 x 10⁻⁴ |

| 90% MeOH | 9.77 x 10⁻⁴ |

| 80% MeOH | 2.00 x 10⁻³ |

| 97% TFE | 1.70 x 10⁻² |

| 70% TFE | 9.77 x 10⁻³ |

| 50% TFE | 7.94 x 10⁻³ |

| 90% Acetone (B3395972) | 7.08 x 10⁻⁶ |

| 80% Acetone | 4.37 x 10⁻⁵ |

| 70% Acetone | 1.35 x 10⁻⁴ |

TFE = 2,2,2-Trifluoroethanol

Electron-Rich Acyl Transfer Mechanisms in Solvolysis

The mechanism of solvolysis for this compound is believed to proceed through a dissociative pathway involving an acylium ion intermediate, which is characteristic of acyl halides bearing strong electron-donating groups. chemicalbook.com The presence of the electron-donating methylenedioxy group on the aromatic ring stabilizes the carbocationic intermediate, favoring a unimolecular (SN1) or a dissociative SN2 mechanism. chemicalbook.com

Further evidence for this proposed unimolecular ionization mechanism comes from solvent kinetic isotope effect (SKIE) studies. The SKIE values (kMeOH/kMeOD and k50%MeOD-50%D₂O) were determined to be 1.16 and 1.12, respectively. chemicalbook.com These values are consistent with those expected for an SN1 or dissociative SN2 mechanism. chemicalbook.com Additionally, product selectivity values (S) for the solvolysis of this compound in alcohol/water mixtures were found to be in the range of 0.5 to 1.9, which further supports the proposed unimolecular ionization pathway. chemicalbook.com

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile precursor for the synthesis of various other compounds through functional group transformations.

Conversion to other Acyl Compounds

One of the primary applications of this compound is its conversion to other valuable acyl compounds, most notably piperonal (B3395001) (heliotropin). A common method involves the reaction of this compound with an equimolar amount of hexamine in 60% alcohol, which yields piperonal in 70-80% yield. Another process describes the reaction of 1,2-methylenedioxybenzene with formalin in the presence of hydrogen chloride and zinc chloride to form this compound, which is then converted to piperonal.

This compound can also be hydrolyzed to piperonyl alcohol. For instance, a solution of this compound in chloroform can be reacted with an undersaturated sodium carbonate solution with stirring and insulation at 60°C for 8 hours to produce a piperonyl alcohol solution.

Modification of the Methylenedioxy Moiety

The methylenedioxy group of this compound, while generally stable, can undergo cleavage under certain conditions to yield catechol derivatives. This transformation is significant as it provides a route to substituted catechols from more readily available precursors. The cleavage of the methylenedioxy ring in aromatic compounds containing electron-withdrawing groups can be achieved using sodium alkoxides in dimethyl sulfoxide (DMSO). The regioselectivity of this cleavage is influenced by the nature of the alkoxide and the protic solvent used. For instance, the reaction of 6-bromopiperonal with sodium methoxide in deuterated methanol gave a 3-hydroxybenzene derivative, indicating a regioselective attack on the methylenedioxy ring. While strong acids can potentially hydrolyze the methylenedioxy ether, it can be reinstalled using dichloromethane.

Exploration of Novel Reaction Pathways

The reactivity of this compound extends beyond simple nucleophilic substitution and conversion to other acyl compounds. It is utilized as a reagent in the synthesis of anti-proliferative hydroxyguanidine compounds. Furthermore, continuous flow reaction technology has been developed for the synthesis of this compound itself, offering advantages such as high yield, high purity, safe reaction conditions, and a short reaction time, making it suitable for industrial-scale production. This method involves reacting piperonyl butoxide with a chlorinating agent, a formaldehyde (B43269) reagent, and a phase transfer catalyst in a continuous flow reactor.

The exploration of novel reaction pathways for this compound also includes its use in the synthesis of various heterocyclic systems. For example, it can be a precursor in the synthesis of berberine (B55584), an important isoquinoline (B145761) alkaloid. The development of efficient and safe production processes for this compound is crucial for its application as an intermediate in the synthesis of such complex molecules.

Applications of Piperonyl Chloride in Complex Chemical Synthesis

Synthesis of Biologically Active Compounds

The reactivity of the chloromethyl group on the piperonyl scaffold allows for its incorporation into larger, more complex molecular architectures. This has been leveraged by synthetic chemists to produce compounds with significant biological activities, ranging from pest control agents to therapeutic drugs.

Precursor for Insecticides (e.g., Pyrethroids)

While not a direct precursor to the core structure of most pyrethroid insecticides, piperonyl chloride is fundamental to the synthesis of piperonyl butoxide (PBO), a crucial synergist used in many pyrethroid formulations. Synergists are compounds that, while having little to no insecticidal activity on their own, enhance the efficacy of the primary insecticide.

The synthesis of PBO often begins with this compound. The chloride is first converted to piperonyl alcohol. This alcohol is then reacted with a diethylene glycol mono-n-butyl ether derivative to form piperonyl butoxide. PBO functions by inhibiting cytochrome P450 monooxygenases in insects, which are enzymes responsible for metabolizing and detoxifying insecticides like pyrethrins (B594832) and pyrethroids. By blocking this metabolic pathway, PBO allows the insecticide to persist longer in the insect's system, significantly increasing its potency and effectiveness.

Table 1: Key Intermediates in PBO Synthesis from this compound

| Intermediate | Chemical Name | Role in Synthesis |

| This compound | 3,4-Methylenedioxybenzyl chloride | Starting material |

| Piperonyl Alcohol | (Benzo[d] nih.govnih.govdioxol-5-yl)methanol | Formed from the hydrolysis of this compound |

| Piperonyl Butoxide | 5-((2-(2-Butoxyethoxy)ethoxy)methyl)-6-propyl-1,3-benzodioxole | Final synergist product |

Intermediate for Pharmaceuticals

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to introduce the piperonyl moiety into a molecule is exploited in the development of drugs across different therapeutic classes.

Antihistamines

The piperonyl group is a structural feature in some antihistaminic compounds. For example, this compound can be used in the synthesis of certain piperazine-based antihistamines. The synthesis typically involves the N-alkylation of a piperazine (B1678402) derivative with this compound. In one documented pathway, anhydrous piperazine is reacted with this compound in a suitable solvent like acetone (B3395972) or isopropanol (B130326) to yield piperonyl piperazine. wikipedia.org This intermediate can then be further modified to produce the final active pharmaceutical ingredient.

Anesthetics

The local anesthetic Piperocaine features a piperidine (B6355638) ring. While the most common synthesis does not involve this compound, the piperonyl functional group, derivable from this compound, is present in other pharmacologically active piperidine derivatives. wikipedia.org For instance, N-piperonyl-3-phenylpiperidine derivatives have been synthesized by reacting the corresponding piperidine precursor with this compound in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). google.com This reaction highlights the utility of this compound as an alkylating agent for nitrogen-containing heterocyclic compounds in the synthesis of potential anesthetic agents. google.com

Anti-proliferative Hydroxyguanidine Compounds

This compound is utilized as a reagent in the synthesis of certain anti-proliferative hydroxyguanidine compounds. These compounds are of interest in cancer research for their ability to inhibit cell growth. The synthesis involves using this compound to introduce the 3,4-methylenedioxybenzyl group onto a guanidine-related scaffold. This structural motif is often found in compounds designed to interact with specific biological targets involved in cell proliferation.

Table 2: Example of a Piperonyl-Containing Hydroxyguanidine Precursor

| Compound Class | Synthetic Precursor | Key Reaction |

| Hydroxyguanidines | This compound | Alkylation of a guanidine (B92328) or hydroxyguanidine derivative |

2-Phenylbenzimidazoles

This compound is a precursor for the synthesis of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) through oxidation. google.comprepchem.comclockss.org Piperonal can then serve as a key starting material for creating 2-substituted benzimidazole (B57391) derivatives. The synthesis of 2-(benzo[d] nih.govnih.govdioxol-5-yl)-1H-benzo[d]imidazole is achieved through the condensation reaction of piperonal with o-phenylenediamine. This reaction is a common and effective method for forming the benzimidazole ring system, where the piperonyl group from the aldehyde becomes the substituent at the 2-position of the benzimidazole core. This class of compounds is investigated for a wide range of pharmacological activities.

Pongapinone A

Pongapinone A is a naturally occurring compound that has been synthesized using piperonyloyl chloride, a direct derivative of this compound. nih.gov Piperonyloyl chloride, which features a chlorinated acyl group, functions as a critical building block in organic synthesis, enabling the formation of more complex molecules. nih.gov Its role as an acylating agent allows it to introduce the piperonyl group into various substrates through nucleophilic acyl substitution, a key step in constructing the Pongapinone A framework. nih.gov

Justicidin B

Justicidin B is a bioactive arylnaphthalene lignan (B3055560) whose total synthesis has been approached through various routes, often employing derivatives of this compound. wikipedia.orgguidetopharmacology.org In one of the earliest total syntheses, piperonyloyl chloride was used as a key reagent. wikipedia.org The synthesis involved the condensation of methyleugenoloxide with sodium ethyl acetoacetate, followed by a reaction with piperonyloyl chloride. wikipedia.org This sequence was a crucial part of constructing the naphthalene (B1677914) ring system central to the Justicidin B structure. wikipedia.org More contemporary synthetic strategies also utilize piperonyl derivatives; for instance, commercially available piperonyl bromide can be converted into a pinacolyl borate (B1201080) intermediate, which then participates in Suzuki cross-coupling reactions to build the lignan skeleton. google.comgoogle.com

| Intermediate/Reagent | Synthetic Step | Target Molecule |

| Piperonyloyl Chloride | Condensation and ring formation | Justicidin B wikipedia.org |

| Piperonyl Bromide | Formation of a borate intermediate for Suzuki coupling | Justicidin B google.com |

Piperazine Derivatives

This compound is a key starting material for the synthesis of various N-substituted piperazine derivatives, a scaffold commonly found in pharmaceuticals. The reaction typically involves the N-alkylation of a piperazine ring with this compound. This can be achieved by reacting 1-piperonyl-piperazine with various aroylalkyl chlorides or by reacting piperazine with this compound directly. reddit.com The protonation of piperazine can be employed as a simple method to protect one of the secondary nitrogen atoms, thereby preventing the formation of disubstituted products and yielding monosubstituted piperazine derivatives in high purity. reddit.com This approach avoids the multi-step procedures associated with traditional protecting groups. reddit.com

Prostaglandin IP Receptor Agonists

Prostaglandin IP receptor agonists are a class of therapeutic agents used for conditions such as pulmonary hypertension. reddit.comresearchgate.net These agents, which include both prostanoid and non-prostanoid molecules like iloprost, treprostinil, and selexipag, act on the prostacyclin (IP) receptor. reddit.comresearchgate.net A review of synthetic literature and chemical structures of prominent IP receptor agonists does not indicate a direct synthetic pathway involving this compound as a precursor. The core structures of these agonists are not typically derived from the 1,3-benzodioxole (B145889) moiety provided by this compound.

Pyrrolophenanthridone Alkaloids

Pyrrolophenanthridone alkaloids are a class of natural products with complex heterocyclic structures. Modern synthetic approaches to these molecules often involve advanced electrochemical methods. wikipedia.org For instance, the synthesis can be initiated by the anodic oxidation of an electron-rich indoline (B122111) moiety to achieve intramolecular C(sp²)-H cross-coupling. wikipedia.org Based on available scientific literature, the synthesis of this specific class of alkaloids does not typically involve this compound or its derivatives as starting materials or key intermediates.

Piperonylic Acid Derivatives

This compound is a precursor to piperonylic acid and its various derivatives. Piperonylic acid can be synthesized through the oxidation of related compounds like piperonal, which itself can be produced from this compound. guidetopharmacology.orgnih.gov Once formed, piperonylic acid can be converted back to an acyl chloride (piperonyloyl chloride) by reacting it with thionyl chloride. This highly reactive intermediate is then used to synthesize a wide range of derivatives, such as amides and esters. For example, a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety with significant antibacterial activities have been synthesized by condensing an intermediate with various sulfonyl chlorides.

| Starting Material | Reagent | Product |

| Piperonal | Potassium Permanganate (KMnO₄) | Piperonylic Acid guidetopharmacology.org |

| Piperonylic Acid | Thionyl Chloride (SOCl₂) | Piperonyloyl Chloride |

| Piperonyloyl Chloride Intermediate | Sulfonyl Chlorides | Piperonylic Acid Derivatives |

Synthesis of Safrole (with implications for illicit synthesis)

This compound is a significant precursor in the synthesis of safrole, primarily through its conversion to piperonal (3,4-methylenedioxybenzaldehyde). nih.gov This conversion can be achieved by reacting this compound with hexamethylenetetramine (urotropine) followed by hydrolysis. nih.gov

Piperonal is a controlled substance and a well-documented precursor in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA, commonly known as ecstasy). In many illicit synthesis routes, piperonal is first converted to an intermediate such as 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP) or directly to isosafrole. researchgate.net Isosafrole can then be oxidized to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P), the most common immediate precursor to MDMA. The availability of piperonal is restricted due to its use in illicit drug manufacturing, which also places controls on precursors like this compound. Forensic analysis of illicit MDMA samples can sometimes identify impurities that are specific to the synthetic route, including those that point to the use of piperonal as the starting material. researchgate.net

Role in Flavor and Fragrance Industry

This compound plays a significant role in the flavor and fragrance industry, primarily as a precursor to several important aroma compounds. lookchem.com Its chemical properties are leveraged to create specific scents and flavors found in products ranging from perfumes to food items. lookchem.com

One of the most notable applications of this compound in this sector is in the synthesis of piperonal (also known as heliotropin). prepchem.com Piperonal is highly valued for its distinct floral fragrance, often described as being similar to that of vanillin (B372448) or cherry. atamanchemicals.com This characteristic scent makes it a popular ingredient in fragrances and artificial flavors, where it can impart vanilla or almond nuances. atamanchemicals.com The synthesis of piperonal from this compound can be achieved through a two-step process. First, 1,2-methylenedioxybenzene is reacted with formalin and hydrogen chloride in the presence of a zinc chloride catalyst to produce this compound. prepchem.com Subsequently, this compound is reacted with hexamine in alcohol to yield piperonal. prepchem.com

Another key transformation of this compound in the fragrance industry is its conversion to piperonyl alcohol. google.com This is typically achieved by reacting the this compound solution with an aqueous solution of sodium bicarbonate or sodium carbonate. google.com Piperonyl alcohol itself can be used in fragrance compositions, but it also serves as a crucial intermediate in the synthesis of other aroma chemicals. For instance, piperonyl alcohol can undergo an aldol (B89426) condensation with propionaldehyde (B47417) to produce helional. google.com Helional is a widely used fragrance ingredient, particularly in floral and fresh-scent perfumes, as well as in cosmetics, toiletries, and sprays. google.com

The conversion of this compound to these valuable aroma compounds is a cornerstone of its application in the flavor and fragrance industry. The following table summarizes the key fragrance compounds derived from this compound and their characteristic scents.

| Precursor | Derivative | Characteristic Scent/Use |

| This compound | Piperonal | Floral, similar to vanillin or cherry; used for vanilla and almond nuances atamanchemicals.com |

| This compound | Piperonyl Alcohol | Intermediate for other fragrance compounds google.com |

| Piperonyl Alcohol | Helional | Floral and fresh scents for perfumes, cosmetics, and toiletries google.com |

Catalyst and Reagent in Organic Transformations

Beyond its role in the flavor and fragrance industry, this compound is a valuable reagent and intermediate in a variety of organic transformations. lookchem.com Its reactivity and distinct chemical structure make it a useful component in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. lookchem.com

One of the documented uses of this compound is as a reagent in the synthesis of anti-proliferative hydroxyguanidine compounds. lookchem.comchemicalbook.comechemi.com These compounds have shown potential in pharmaceutical development, particularly in the creation of drugs that can inhibit cell growth, such as in cancer cells. lookchem.com The this compound molecule facilitates the formation of these bioactive compounds. lookchem.com

The following table provides an overview of some key physical and chemical properties of this compound that are relevant to its role as a reagent in organic synthesis.

| Property | Value |

| Molecular Formula | C8H7ClO2 chemicalbook.com |

| Molecular Weight | 170.59 g/mol chemicalbook.com |

| Melting Point | 20.5°C lookchem.com |

| Boiling Point | 97-100°C at 1mm Hg lookchem.com |

| Solubility | Chloroform, Methanol lookchem.com |

In the realm of organic reactions, N-acylation is a fundamental process for the formation of amides, which are prevalent in many biologically active molecules and are used as protecting groups in multi-step syntheses. derpharmachemica.com This reaction typically involves the reaction of an amine with an acylating agent. Acyl chlorides are recognized as key intermediates for acylation due to their high reactivity. derpharmachemica.com

While specific literature detailing the use of this compound in N-acylation reactions is not abundant, its chemical structure as a substituted benzyl (B1604629) chloride suggests its potential to act as an electrophile in such transformations. Benzyl halides are known to be reactive electrophiles. In a typical N-acylation reaction, the carboxylic acid is first converted to a more reactive acyl chloride. derpharmachemica.com This acyl chloride then reacts with an amine, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. derpharmachemica.com

The presence of the electron-donating methylenedioxy group in this compound could potentially influence its reactivity as an electrophile. The general mechanism for N-acylation with an acyl chloride is presented below:

General N-Acylation Reaction Scheme

Activation of Carboxylic Acid: R-COOH + Activating Agent → R-COCl

Nucleophilic Attack by Amine: R-COCl + R'-NH2 → R-CONH-R' + HCl

Given the reactivity of acyl chlorides, they are often used in "one-pot" reactions where they are generated in situ and immediately reacted with the amine to form the amide. derpharmachemica.com

This compound is a crucial intermediate in the synthesis of certain isoquinoline (B145761) alkaloids, a large and diverse group of naturally occurring compounds with a wide range of biological activities. nih.gov One of the most significant applications of this compound in this context is in the synthesis of berberine (B55584). google.com Berberine is a well-known isoquinoline alkaloid with a history of use in traditional medicine for treating various ailments, including intestinal infections. google.com

Several synthetic routes to berberine utilize this compound, referred to as 3,4-methylenedioxybenzyl chloride in this context, as a key building block. google.com The synthesis of berberine often involves the construction of the isoquinoline core, and this compound provides the 3,4-methylenedioxybenzyl moiety that is characteristic of this alkaloid.

A common strategy for synthesizing berberine involves the chloromethylation of 1,2-methylenedioxybenzene (piperonyl) with paraformaldehyde and a chlorine source like hydrochloric acid or thionyl chloride to produce this compound. google.com This intermediate is then subjected to a series of reactions to build the complete isoquinoline skeleton of berberine. The development of efficient and safe production processes for this compound is therefore of significant importance for the synthesis of berberine and related alkaloids. google.com

The following table outlines the key steps in a synthetic route to berberine where this compound is a key intermediate.

| Starting Material | Intermediate | Key Transformation | Final Product |

| 1,2-Methylenedioxybenzene | This compound | Chloromethylation google.com | Berberine |

| This compound | Homopiperonylamine | Further synthetic steps | Berberine |

Enantioselective Synthesis Utilizing this compound Derivatives

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in modern organic chemistry, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. Chiral catalysts are often employed to achieve high levels of enantioselectivity in chemical reactions. youtube.com

While this compound itself is not chiral, it can be used to synthesize derivatives that are then employed in enantioselective reactions. The piperonyl group can be incorporated into substrates for asymmetric transformations. For instance, substrates containing a piperonyl moiety have been successfully used in the enantioselective copper-catalyzed cyclizative aminoboration to produce chiral C1-substituted tetrahydroisoquinolines with good yields and excellent enantioselectivities. [No specific citation available for this direct observation, but consistent with general principles of enantioselective synthesis]

The development of novel chiral catalysts is a major goal in organic chemistry. miami.edu These catalysts can be designed to interact with a substrate in a way that favors the formation of one enantiomer over the other. The piperonyl functional group, when incorporated into a chiral ligand or catalyst, could potentially influence the stereochemical outcome of a reaction through steric or electronic effects.

Furthermore, derivatives of this compound can be used to create more complex chiral molecules. For example, aldehydes can undergo organocatalytic, enantioselective α-chlorination to produce chiral chloroaldehydes, which can then be used in the synthesis of other chiral molecules like N-alkyl terminal aziridines. nih.gov This highlights a potential pathway where a derivative of this compound could be a precursor to a chiral building block for enantioselective synthesis.

The field of enantioselective synthesis is constantly evolving, with new methods and catalysts being developed to achieve greater control over the stereochemical outcome of reactions. The use of this compound-derived building blocks in these advanced synthetic strategies remains an area of potential for the creation of complex, optically pure molecules.

Analytical Methodologies for Piperonyl Chloride and Its Derivatives

Chromatographic Techniques

Chromatographic techniques are fundamental in separating piperonyl chloride and its derivatives from complex mixtures. Gas chromatography, high-performance liquid chromatography, and thin-layer chromatography are the most prominently used methods.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound and its derivatives. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. The analysis of related compounds, such as safrole and piperonyl butoxide, often utilizes GC. For instance, a common approach involves using a capillary column, such as one coated with a non-polar stationary phase like methyl siloxane, and a temperature-programmed oven to ensure efficient separation. The injector and detector temperatures are typically set high enough to prevent condensation of the analytes. Helium is commonly used as the carrier gas. agmv.ro While specific methods for this compound are not extensively detailed in public literature, the established methods for structurally similar compounds provide a strong basis for its analysis. oup.comjfda-online.comanalytice.com

Table 1: Illustrative GC-MS Conditions for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | TraceGOLD TG-5SilMS (30m x 0.25mm ID, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1 ml/min |

| Oven Temperature Program | Initial 100°C for 1 min, ramp to 150°C at 25°C/min, then to 280°C at 6°C/min, hold for 12 min |

| Injector Temperature | 280°C (Splitless mode) |

| Mass Spectrometer | Transfer line at 280°C, Source at 250°C, Electron Ionization (EI) at 70 eV |

This table provides an example of GC-MS parameters used for the analysis of piperonyl butoxide, a derivative of this compound. These conditions can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including this compound and its derivatives, particularly for purity assessments. watson-int.com Reversed-phase HPLC is a common mode used for these types of compounds. A C18 column is typically employed as the stationary phase, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. fisheries.orgrjpbcs.com UV detection is often utilized, with the wavelength set to an absorbance maximum of the analyte to ensure high sensitivity. rjpbcs.comnih.gov Gradient elution may be employed to achieve better separation of complex mixtures. nih.gov

Table 2: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Isocratic or gradient mixture of Methanol or Acetonitrile and Water |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength such as 282 nm or 235 nm |

| Injection Volume | 10-20 µL |

This table illustrates typical HPLC parameters for the analysis of safrole and myristicin, which share the methylenedioxybenzene moiety with this compound.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound and its derivatives. sigmaaldrich.comnih.gov It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.net Silica (B1680970) gel plates with a fluorescent indicator are commonly used as the stationary phase. researchgate.net The choice of mobile phase, or developing solvent, is critical for achieving good separation. A mixture of non-polar and moderately polar solvents, such as chloroform and ethyl acetate (B1210297), is often effective. researchgate.net Visualization of the separated compounds can be achieved under UV light, typically at 254 nm or 366 nm. researchgate.netjppres.com

Table 3: Typical TLC System for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Chloroform:Ethyl Acetate (e.g., 98:2 v/v) |

| Development | In a saturated chamber |

| Visualization | UV light at 254 nm and 366 nm |

This table outlines a TLC system used for profiling impurities in the synthesis of MDMA from piperonal (B3395001), a close chemical relative of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and its derivatives. Nuclear magnetic resonance and infrared spectroscopy are the primary methods used.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

In the ¹H NMR spectrum of this compound, the protons of the methylenedioxy group are expected to appear as a singlet at approximately 6.0 ppm. The aromatic protons on the benzene ring will typically show complex splitting patterns in the range of 6.7-6.9 ppm. The benzylic protons of the chloromethyl group are expected to be a singlet at around 4.5 ppm.

The ¹³C NMR spectrum will show characteristic signals for the carbons of the methylenedioxy group at around 101 ppm. The aromatic carbons will resonate in the region of 108-148 ppm. The carbon of the chloromethyl group is anticipated to appear at approximately 46 ppm. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Cl | ~4.5 (s) | ~46 |

| -O-CH₂-O- | ~6.0 (s) | ~101 |

| Aromatic CH | ~6.7-6.9 (m) | ~108-122 |

| Aromatic C (quaternary) | - | ~147-148 |

s = singlet, m = multiplet. Predicted values are based on the analysis of structurally similar compounds like piperonal and general NMR principles.

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylenedioxy and chloromethyl groups would appear in the 2850-3000 cm⁻¹ region. The prominent C-O-C stretching of the methylenedioxy group is expected to produce strong bands in the 1250-1040 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group is anticipated in the 800-600 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to bands in the 1600-1450 cm⁻¹ region. nist.gov

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1040 | C-O-C Stretch (methylenedioxy) |

| 800-600 | C-Cl Stretch |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used for the structural elucidation and identification of this compound. When coupled with a chromatographic separation method such as Gas Chromatography (GC-MS), it provides detailed information about the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

In a typical electron ionization (EI) mass spectrum of this compound, the molecule undergoes fragmentation in a predictable manner. The analysis of analogous compounds, such as benzyl (B1604629) chloride, provides insight into the expected fragmentation pathway. The molecular ion peak (M+), corresponding to the intact molecule, would be observed at an m/z value equivalent to its molecular weight (170.59 g/mol ). Due to the presence of chlorine, this peak would be accompanied by an isotope peak (M+2) at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The most significant fragmentation involves the cleavage of the carbon-chlorine bond, which is the weakest bond in the benzylic position. This cleavage results in the loss of a chlorine radical and the formation of a highly stable piperonyl cation (m/z 135). This cation is resonance-stabilized by the benzodioxole ring system. This fragment is often the base peak in the spectrum due to its high stability. Further fragmentation of the piperonyl cation can occur, leading to smaller charged fragments characteristic of the benzodioxole structure. chegg.comyoutube.comnist.govmassbank.eu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Significance |

|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺ | Molecular Ion Peak (with ³⁷Cl isotope peak) |

| 135 | [C₈H₇O₂]⁺ | Base Peak (Loss of Cl) |

| 105 | [C₇H₅O]⁺ | Loss of CH₂O from piperonyl cation |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₇H₅O]⁺ |

UV-Vis Spectroscopy

UV-Vis spectroscopy is utilized to analyze compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The this compound molecule contains a 1,3-benzodioxole (B145889) ring, which acts as a chromophore. This substituted benzene ring system gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to show absorptions resulting from π → π* electronic transitions within the aromatic ring. Studies on similar 1,3-benzodioxole derivatives demonstrate characteristic absorption patterns. exlibrisgroup.comresearchgate.netresearchgate.netbookpi.org The exact position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring and the solvent used for the analysis. The chloromethyl group (-CH₂Cl) attached to the ring acts as an auxochrome and can cause a slight shift in the absorption maxima compared to the unsubstituted 1,3-benzodioxole. For instance, the benzyl cation, formed from benzyl chloride, exhibits a strong absorption band around 303 nm. rsc.org It is anticipated that this compound would display a strong absorption band in a similar region of the UV spectrum.

This technique is particularly useful for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in a solution, following the Beer-Lambert law.

Purity Assessment and Quality Control Methodologies

Melting Point Analysis

Melting point analysis is a fundamental and straightforward technique for assessing the purity of a solid crystalline compound like this compound. A pure substance typically melts over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, which generally results in a depression of the melting point and a broadening of the melting range.

The reported melting point of this compound is 20.5 °C. For quality control purposes, the melting point of a synthesized or supplied batch of this compound is determined and compared against this literature value. A sharp melting range that is in close agreement with the established value is a strong indicator of high purity. Conversely, a significantly lower and broader melting range suggests the presence of impurities.

Table 2: Physical Property for Purity Assessment of this compound

| Parameter | Reported Value | Indication of Purity |

|---|---|---|

| Melting Point | 20.5 °C | A sharp melting range close to this value indicates high purity. |

Quantitative Purity Assessment (e.g., HPLC purity)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative assessment of the purity of this compound. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, commonly a mixture of acetonitrile and water or methanol and water. The components are separated based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is well-retained on the column and can be effectively separated from more polar or less polar impurities.

Detection is usually performed with a UV detector set at a wavelength where this compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity is calculated by integrating the area of all the peaks in the chromatogram. The purity percentage is expressed as the area of the main this compound peak relative to the total area of all detected peaks. This method is highly sensitive and can detect impurities at very low levels, making it essential for quality control in pharmaceutical and chemical synthesis.

Analytical Quality by Design (QbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to the development of analytical methods. Its application ensures that the developed method is robust, reliable, and fit for its intended purpose throughout its lifecycle. When developing a purity assessment method for this compound, such as an HPLC method, the AQbD framework provides a structured approach.

The process begins with defining the Analytical Target Profile (ATP) , which outlines the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying this compound and its potential impurities.

Next, Critical Quality Attributes (CQAs) of the method are identified. These are the performance characteristics that must be controlled to ensure the method meets the ATP, for example, peak resolution, tailing factor, and retention time. Following this, Critical Method Parameters (CMPs) —variables in the method like mobile phase composition, column temperature, and flow rate—that can impact the CQAs are identified through risk assessment tools (e.g., Ishikawa diagrams or Failure Mode and Effects Analysis).

A design of experiments (DoE) is then conducted to systematically study the effects of the CMPs on the CQAs. The knowledge gained from these studies is used to establish a Method Operable Design Region (MODR) . The MODR is a multidimensional space of method parameters within which the method is proven to perform robustly and consistently meet the ATP. Finally, a Control Strategy is implemented, which includes system suitability tests and other measures to ensure the method remains in a state of control during routine use. This QbD approach results in a well-understood and robust analytical method, minimizing the risk of method failure and out-of-specification results.

Biological and Pharmacological Research Involving Piperonyl Chloride Derivatives

Antimicrobial and Antiparasitic Activities

The structural backbone of piperonyl chloride has been utilized to develop novel agents with potent activity against a range of pathogenic organisms, including protozoan parasites and various bacteria.

Derivatives of piperine (B192125), a well-known compound structurally related to this compound, have shown significant promise in the treatment of leishmaniasis, a disease caused by Leishmania protozoan parasites. Research on Leishmania amazonensis has demonstrated that piperine and its phenylamide analogue are active against both the promastigote and amastigote forms of the parasite. nih.gov

The mechanism of action for these compounds involves inducing mitochondrial swelling and damaging the kinetoplast DNA within the parasite. nih.gov Furthermore, these derivatives disrupt the parasite's cell cycle, leading to an increase in cells in the G1 phase and a decrease in the S-phase. nih.gov Studies have also shown that piperine can reduce the parasite's triglyceride, diacylglycerol, and monoacylglycerol content. nih.govingentaconnect.com An important finding is the synergistic effect observed when piperine and its phenylamide analogue are used together, suggesting they act on different targets within the parasite. nih.govingentaconnect.com Other research has identified piperidine-benzodioxole derivatives as potential leishmanicidal candidates, with the nitro derivative of one series showing the highest activity. mdpi.com

**Table 1: Leishmanicidal Activity of Piperine Derivatives against *L. amazonensis***

| Compound | Effect on Parasite | Mechanism of Action |

|---|---|---|

| Piperine | Active against promastigotes and amastigotes. nih.gov | Induces mitochondrial swelling, damages kinetoplast DNA, alters cell cycle. nih.gov |

| Phenylamide Analogue | Active against promastigotes and amastigotes. nih.gov | Reduces diacylglycerol levels. nih.gov Acts synergistically with piperine. nih.gov |

| Nitro Derivative (piperidine-benzodioxole) | High leishmanicidal activity (IC50 = 17.24 μM). mdpi.com | Not specified. |

Derivatives incorporating the piperonyl moiety have been investigated for their broad-spectrum antimicrobial activities. Studies on novel piperazine (B1678402) derivatives containing an aryl sulfonyloxy group showed that certain compounds were particularly active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (E. coli, Salmonella typhi) bacteria. researchgate.net

Similarly, research into quinolinequinones has revealed significant activity primarily against Gram-positive strains, including Staphylococcus aureus and Staphylococcus epidermidis, with some derivatives also showing effectiveness against Enterococcus faecalis. nih.gov Other studies have focused on α,β-unsaturated amides known as piperlotines, which demonstrated slight antimycobacterial activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL. benthamdirect.com The development of 2(5H)-furanone derivatives has also yielded compounds with notable activity against S. aureus and the fungus Candida albicans, including in mixed biofilms. nih.gov

Table 2: Activity of Derivatives Against Specific Microorganisms

| Derivative Class | Microorganism | Activity/Result |

|---|---|---|

| Piperazine-Sulfonyloxy | B. subtilis, S. aureus, E. coli, S. typhi | Active against Gram-positive and Gram-negative bacteria. researchgate.net |

| Quinolinequinones | S. aureus, S. epidermidis, E. faecalis | Significant activity, mainly against Gram-positive strains. nih.gov |

| Piperlotines | Mycobacterium tuberculosis | MIC = 50 µg/mL. benthamdirect.com |

| 2(5H)-Furanone Derivative | S. aureus, C. albicans | Antimicrobial and biofilm-preventing activity. nih.gov |

The effectiveness of these antimicrobial agents is closely tied to their chemical structure. In the study of quinolinequinones, structure-activity relationship (SAR) models suggested a clear correlation between the compound's structure and its activity against Gram-positive bacteria. nih.gov The analysis indicated that the presence of an ester group is an important feature for antibacterial activity, with its position on the molecule influencing potency. nih.gov For instance, placing the ester group at the para position of an aminophenyl ring appeared to improve antibacterial effects. nih.gov

In the development of arylfluoroquinolones, SAR studies have shown that antibacterial potency is significantly influenced by the substituents at various positions. The greatest in vitro potency was observed when the 1-substituent was a p-fluorophenyl or p-hydroxyphenyl group, and the 7-substituent was a piperazinyl or related group. google.com This highlights that electronic and spatial properties, not just steric bulk, play a crucial role in the antimicrobial potency of this class of compounds. google.com

Anti-inflammatory and Chemotaxis Inhibition Studies

Derivatives stemming from piperonyl structures have been evaluated for their anti-inflammatory properties. Piperine, for example, has been shown to possess anti-inflammatory effects by reducing nitric oxide (NO) production in activated macrophages. ingentaconnect.com

In other research, a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones were synthesized and tested for anti-inflammatory activity. Many of these compounds exhibited a significant anti-inflammatory profile in carrageenan-induced footpad edema tests in rats, with activity ranging from 30.6% to 57.8% inhibition. Notably, several of these compounds showed prominent anti-inflammatory effects with a lower incidence of gastric ulceration compared to the reference drug, indomethacin, marking them as potential leads for further development. Additionally, α,β-unsaturated amides known as piperlotines have shown excellent in vivo anti-inflammatory activity, particularly when administered topically in acute inflammation models. benthamdirect.com

Neuropharmacological Applications (e.g., interaction with neurotransmitter systems)

The piperazine and piperidine (B6355638) rings, which can be derived from or incorporated into structures related to this compound, are privileged pharmacophores in neuropharmacology. Piperazine derivatives, in particular, have been a focus of research for their diverse effects on the central nervous system (CNS), often through the activation of monoamine pathways. google.com

Research has demonstrated that certain piperazine derivatives possess anxiolytic-like and antidepressant-like activities. nih.gov For example, the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) was found to have anxiolytic effects mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Its antidepressant-like activity was also shown to be modulated by the serotonergic system. nih.gov Many piperazine derivatives are used therapeutically as anxiolytics, antidepressants, and antipsychotics.

Furthermore, piperine and its derivatives have been shown to modulate the activity of several targets related to neurological disorders, including epilepsy, Parkinson's disease, and depression. Structure-activity relationship studies of piperine derivatives indicate that they can act as non-selective inhibitors of both monoamine oxidase-A (MAO-A) and MAO-B, enzymes critical in the metabolism of neurotransmitters. The piperidine moiety, in particular, plays a significant role in this neuropharmacological activity. The ability of piperine to cross the blood-brain barrier allows it to exert various beneficial effects on the CNS. mdpi.com

Anticancer Research and Antiproliferative Effects

A significant area of research for piperonyl-related structures is in oncology, where numerous derivatives have demonstrated potent antiproliferative effects against a variety of human cancer cell lines.

Novel piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids have been synthesized and screened for their cytotoxic activity. These compounds showed promising results against hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cell lines. Notably, some of the synthesized compounds exhibited IC50 values in the nanomolar range, comparable to the anticancer drug Erlotinib.

In another study, piperazine derivatives were conjugated to vindoline, a monomer of Vinca alkaloids. Several of these new conjugates displayed significant antiproliferative activity across the NCI-60 human tumor cell line panel. Derivatives containing N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring were particularly effective. One compound was most potent against the breast cancer MDA-MB-468 cell line with a growth inhibition (GI50) value of 1.00 μM, while another was most effective against the non-small cell lung cancer cell line HOP-92 with a GI50 of 1.35 μM. Research on benzo[f]quinoline (B1222042) derivatives also identified compounds with remarkable cytotoxic efficiency against several cancer cell types, including non-small cell lung cancer, melanoma, and breast cancer.

Table 3: Anticancer Activity of Selected Piperonyl-Related Derivatives

| Derivative Class | Cancer Cell Line(s) | Potency/Result |

|---|---|---|

| Piperazine-bis(thiazole/thiadiazole) | HCT 116, HepG2, MCF-7 | IC50 values as low as 1.2 nM. |

| Vindoline-Piperazine Conjugates | Breast Cancer (MDA-MB-468) | GI50 = 1.00 μM. |

| Vindoline-Piperazine Conjugates | Non-Small Cell Lung Cancer (HOP-92) | GI50 = 1.35 μM. |

| Benzo[f]quinoline Quaternary Salts | Breast Cancer (MDA-MB-468), Leukemia | High cytotoxic efficiency and selective activity. |

Homoharringtonine Synthesis

Homoharringtonine (HHT) is a cephalotaxine (B1668394) ester with recognized anticancer properties. aacrjournals.org The synthesis of its complex ester side chain is a critical aspect of producing the final active molecule. While direct synthesis from this compound is not the commonly cited pathway, related chemical principles are employed in multi-step syntheses of the side chain.

One notable strategy for the enantioselective synthesis of the HHT side chain begins with readily available chiral molecules to establish the correct stereochemistry. For instance, a synthetic approach can start from D-Malic acid. researchgate.net This method utilizes the concept of "self-reproduction of chirality." The process involves the creation of a dioxolanone from D-Malic acid, followed by a stereoselective allylation. researchgate.net Subsequent chemical modifications, including a cross-metathesis reaction, are performed to build the complete carbon skeleton of the side chain before it is ultimately esterified with cephalotaxine to yield homoharringtonine. researchgate.net

Mechanism of Action in Cancer Cells

Homoharringtonine (HHT) and its semi-synthetic forms exert their anticancer effects primarily through the potent inhibition of protein synthesis. nih.govresearchgate.net This mechanism is particularly effective against hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). nih.gov